3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, with a quinoxaline moiety attached to the nitrogen atom of the benzamide. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with quinoxaline-6-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting the transforming growth factor-beta (TGF-β) type I receptor kinase.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide involves the inhibition of kinase enzymes. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl group instead of the quinoxaline moiety.
3,4,5-trimethoxy-N-p-tolylbenzamide: Contains a p-tolyl group instead of the quinoxaline moiety.
Uniqueness
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is unique due to the presence of the quinoxaline moiety, which imparts specific biological activities, particularly kinase inhibition. This makes it distinct from other similar compounds that may not exhibit the same level of biological activity.
Biological Activity
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound can be categorized as a benzamide derivative with a quinoxaline moiety. The presence of methoxy groups at the 3, 4, and 5 positions on the aromatic ring enhances its lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing quinoxaline derivatives. For instance, a series of quinoxaline-based compounds exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action is primarily through the inhibition of key signaling pathways involved in tumor proliferation.
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Cytotoxicity Assays :
- The compound has shown potent activity against several cancer cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) with IC50 values indicating effective cytotoxicity .
- A recent study demonstrated that derivatives of 3',4',5'-trimethoxy flavonoids linked to benzimidazole displayed IC50 values ranging from 20.47 to 43.42 µM across different cancer cell lines .
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Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating apoptotic pathways .
- Molecular docking studies have suggested that the quinoxaline moiety interacts with specific targets such as EGFR and tubulin, leading to reduced cell viability and proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of methoxy groups significantly enhances the compound's potency. Compounds with multiple methoxy substituents generally exhibit improved biological activity compared to their unsubstituted counterparts .
Compound | IC50 (µM) | Target | Mechanism |
---|---|---|---|
This compound | 20.47 | MGC-803 | Apoptosis induction |
Compound 15 | 43.42 | MCF-7 | Cell cycle arrest |
Compound X | 35.45 | HepG-2 | EGFR inhibition |
Case Studies
- In Vivo Studies :
- Comparative Studies :
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-quinoxalin-6-ylbenzamide |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22) |
InChI Key |
XNEOJBNLNZOWIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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